molecular formula C18H18N2O5S B2671445 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1790201-01-2

2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2671445
CAS No.: 1790201-01-2
M. Wt: 374.41
InChI Key: XHUPSDCOMSQJEI-UHFFFAOYSA-N
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Description

2-((4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a heterocyclic compound featuring:

  • A sulfonyl group (-SO₂-) linked to a piperidine ring, which may enhance binding affinity to biological targets (e.g., enzymes or receptors).
  • A 6-methyl-2-oxo-2H-pyran-4-yl substituent attached via an ether linkage to the piperidine ring. This pyran derivative introduces a lactone-like structure, influencing electronic properties and solubility.

Properties

IUPAC Name

2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)17-5-3-2-4-14(17)12-19/h2-5,10-11,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUPSDCOMSQJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the piperidine ring, and finally, the attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile ()

Structural Differences :

  • The benzonitrile core is retained, but the sulfonyl-piperidine linkage is replaced by an amino group connecting to a 4-hydroxypyrimidin-2-yl group.

Physicochemical Properties :

  • The amino group enhances hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound.
  • Molecular weight: ~239 g/mol (estimated), lower than the target compound (~390 g/mol).

4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile ()

Structural Differences :

  • The sulfonyl group in the target compound is replaced by a carbonyl group , reducing electronegativity and altering binding interactions.
  • The substituent on piperidine is a 4-methoxypyridin-2-ylamino group instead of the pyran-oxy group.

Physicochemical Properties :

  • The carbonyl group may increase hydrophobicity compared to the sulfonyl group.
  • Molecular weight: ~348 g/mol (exact), lower than the target compound.

6-(4-Benzylpiperidin-1-yl)-5-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-ethyl-4-methyl-2-oxopyridine-3-carbonitrile ()

Structural Differences :

  • Contains a thiazolidinone-sulfonylidene group instead of a simple sulfonyl linkage.
  • The piperidine ring is substituted with a benzyl group , increasing lipophilicity compared to the pyran-oxy substituent.

Physicochemical Properties :

  • The benzyl group and thiazolidinone moiety significantly enhance hydrophobicity, reducing solubility in polar solvents.
  • Molecular weight: ~720 g/mol (estimated), much higher than the target compound.

Research Implications

  • The sulfonyl-piperidine linkage in the target compound offers a balance of polar and hydrophobic interactions, distinct from the carbonyl or amino linkages in analogs.
  • The pyran-oxy group’s lactone-like structure may confer hydrolytic stability compared to pyrimidinone or thiazolidinone systems, which are prone to ring-opening reactions .
  • Further studies should explore the pharmacokinetic profiles of these compounds, particularly the impact of substituents on metabolic stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonylation. Key parameters include:

  • Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalyst use : Triethylamine or K₂CO₃ facilitates deprotonation in nucleophilic steps .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyran-2-one ring (δ ~6.0–6.5 ppm for olefinic protons) and benzonitrile group (δ ~7.5–8.0 ppm) .
  • HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ peak at m/z ~433) .
  • FT-IR : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) groups .

Q. What storage conditions ensure the compound’s stability during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid humidity to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Perform systematic solubility profiling:

  • Solvent screening : Test in DMSO, methanol, acetonitrile, and aqueous buffers (pH 2–9).
  • Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous media .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with solubility trends .

Q. What strategies optimize the compound’s reactivity in coupling reactions for derivatization?

  • Methodological Answer : Modify reaction conditions based on target functional groups:

  • Nitrile group activation : Use Pd-catalyzed cyanation or convert to tetrazole via [3+2] cycloaddition .
  • Sulfonyl group reactivity : Employ nucleophilic displacement with amines or thiols under basic conditions (pH 8–10) .
  • Piperidine ring functionalization : Introduce substituents via reductive amination or cross-coupling .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Use in silico tools to guide experimental validation:

  • Molecular docking (AutoDock Vina) : Screen against kinase or protease targets (e.g., CYP450 isoforms) .
  • QM/MM simulations : Study electronic interactions at the sulfonyl-benzenenitrile interface .
  • ADMET prediction (SwissADME) : Estimate bioavailability and toxicity risks .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate biological environments:

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C, monitoring via LC-MS .
  • Plasma stability assays : Assess metabolic breakdown using human liver microsomes .
  • Photostability testing : Expose to UV-Vis light (300–800 nm) and quantify degradation products .

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